![molecular formula C22H25ClN2O2 B2627579 1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one CAS No. 329779-70-6](/img/structure/B2627579.png)
1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one” is a chemical compound with the CAS number 329779-70-6 . It is also known as “2-Propen-1-one, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(4-propoxyphenyl)-” and "(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propoxyphenyl)prop-2-en-1-one" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The predicted properties of “1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one” are as follows :Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacological Effects
Arylpiperazine derivatives, including those similar in structure to the compound of interest, have been clinically applied for treating depression, psychosis, or anxiety due to their serotonin receptor-related effects. These compounds undergo extensive metabolism, leading to various metabolites with diverse effects on neurotransmitter receptors. The extensive tissue distribution, including the brain, highlights their potential in targeting central nervous system disorders. Metabolism studies suggest variability in drug efficacy and safety profiles across individuals, attributed to differences in enzyme expression and activity (S. Caccia, 2007).
Antimicrobial and Antituberculosis Activity
Piperazine analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This underscores the potential of these compounds in developing new anti-mycobacterial agents. The structure-activity relationship studies provide insights into designing more effective and safer treatments (P. Girase et al., 2020).
Therapeutic Applications and Drug Design
Piperazine derivatives are key components in a variety of therapeutic agents, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral drugs. Their structural modification leads to significant differences in medicinal potential, emphasizing the role of piperazine as a versatile building block in drug discovery. This versatility indicates the scope for developing novel therapeutic agents for various diseases (A. Rathi et al., 2016).
Environmental Impact and Toxicology
The environmental persistence and toxicological impact of chlorophenols, a group related to the compound of interest, have been studied. Despite moderate toxicity to aquatic and mammalian life, their potential for bioaccumulation and strong organoleptic effects highlight the need for careful management of these compounds in the environment (K. Krijgsheld & A. D. Gen, 1986).
Propiedades
IUPAC Name |
(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-2-16-27-21-9-6-18(7-10-21)8-11-22(26)25-14-12-24(13-15-25)20-5-3-4-19(23)17-20/h3-11,17H,2,12-16H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFHQFEKLIYHQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

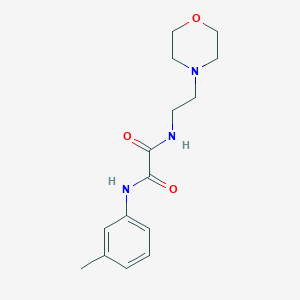
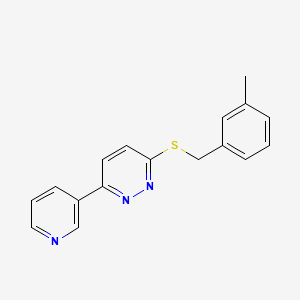
![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)


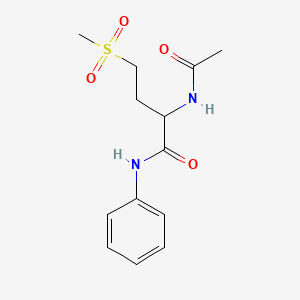
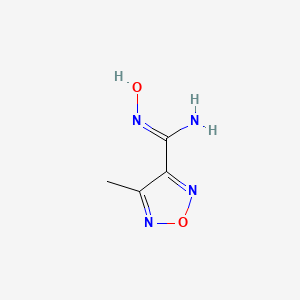
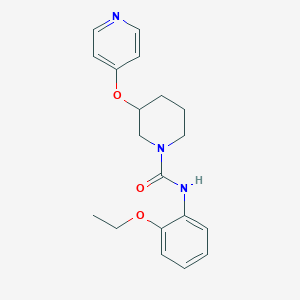
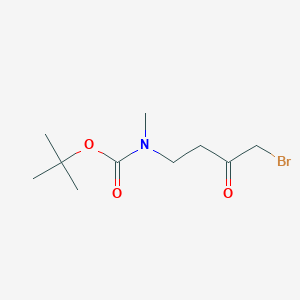
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2627512.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)